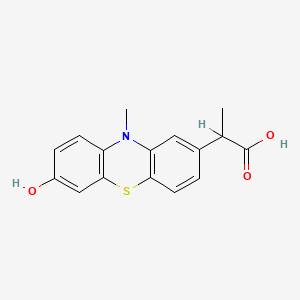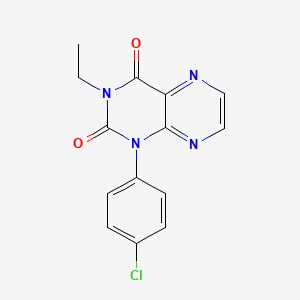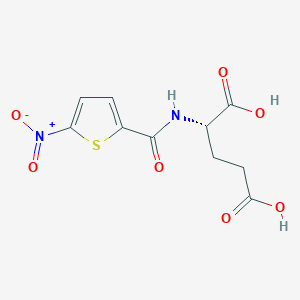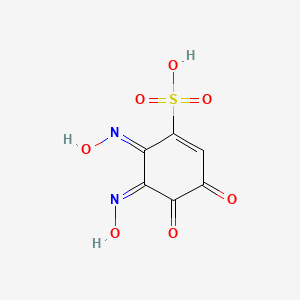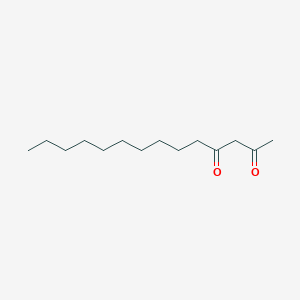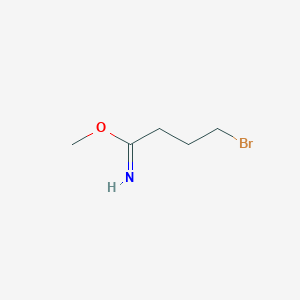
Dimethyl 2,5-diacetyl-3-cyanohexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,5-diacetyl-3-cyanohexanedioate is an organic compound with the molecular formula C12H15NO6 It is known for its unique structure, which includes two acetyl groups, a cyano group, and two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,5-diacetyl-3-cyanohexanedioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with acetyl chloride in the presence of a base, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,5-diacetyl-3-cyanohexanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are amines.
Substitution: The products depend on the substituent introduced, such as esters or amides.
Applications De Recherche Scientifique
Dimethyl 2,5-diacetyl-3-cyanohexanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Dimethyl 2,5-diacetyl-3-cyanohexanedioate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. The acetyl groups may also be involved in acetylation reactions, affecting the activity of enzymes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2,5-diacetyl-3-cyanopentanedioate
- Dimethyl 2,5-diacetyl-3-cyanobutanedioate
- Dimethyl 2,5-diacetyl-3-cyanopropanedioate
Uniqueness
Dimethyl 2,5-diacetyl-3-cyanohexanedioate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various research applications.
Propriétés
Numéro CAS |
65602-48-4 |
|---|---|
Formule moléculaire |
C13H17NO6 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
dimethyl 2,5-diacetyl-3-cyanohexanedioate |
InChI |
InChI=1S/C13H17NO6/c1-7(15)10(12(17)19-3)5-9(6-14)11(8(2)16)13(18)20-4/h9-11H,5H2,1-4H3 |
Clé InChI |
SSPHVTYJNLGPGD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CC(C#N)C(C(=O)C)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


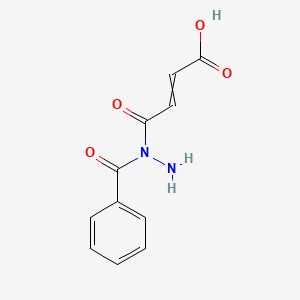
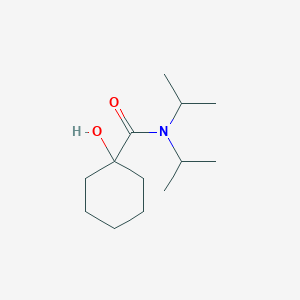


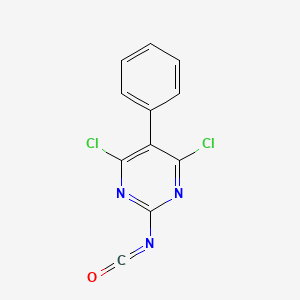
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)
